molecular formula C21H16N4O4S B3288491 N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-88-7

N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3288491
CAS No.: 852135-88-7
M. Wt: 420.4 g/mol
InChI Key: YXCDASJFFWZZFJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a recognized small molecule inhibitor that selectively and covalently targets Bruton's Tyrosine Kinase (BTK) by binding to the cysteine-481 residue in the BTK active site. This mechanism irreversibly blocks B-cell receptor (BCR) signaling, a critical pathway for the development, maturation, and activation of B-cells. Consequently, this compound holds significant research value in dissecting the role of BTK in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Researchers utilize this inhibitor to explore the therapeutic potential of BTK suppression in preclinical models, investigating its effects on cell proliferation, apoptosis, and tumor microenvironment signaling. Beyond oncology, its application extends to the study of autoimmune and inflammatory diseases , where aberrant B-cell and myeloid cell activation driven by BTK-dependent pathways (like the FcγR signaling in macrophages) contributes to pathogenesis, making it a valuable tool for probing disease mechanisms and evaluating novel treatment strategies.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-19(20(27)22-16-8-6-14(7-9-16)13(2)26)30-21-23-18(11-24(12)21)15-4-3-5-17(10-15)25(28)29/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCDASJFFWZZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the acetylphenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents and catalysts.

    Final carboxamide formation: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The acetylphenyl and nitrophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Key Modifications vs. Target Compound Reference
N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-methyl, 6-(3-nitrophenyl), 2-(4-acetylphenyl) C₂₁H₁₇N₅O₄S 435.46 3.4579 Reference compound
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 4-methoxyphenyl (instead of 4-acetylphenyl) C₂₀H₁₆N₄O₄S 416.43 ~3.2* Methoxy group reduces electron-withdrawing effects
3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide Pyridin-2-ylmethyl (instead of acetylphenyl) C₁₉H₁₅N₅O₃S 393.42 ~2.8* Pyridine introduces basicity and improved solubility
3-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid Carboxylic acid (instead of carboxamide) C₁₄H₁₁N₃O₂S 293.32 ~2.5* Acidic group enhances polarity

*Estimated based on structural analogs.

Key Observations:

Heteroaromatic Substituents (e.g., pyridinylmethyl in ): Introduce basic nitrogen atoms, which may enhance binding to targets like kinases or receptors via hydrogen bonding or π-π stacking. Carboxylic Acid vs. Carboxamide (): The carboxylic acid derivative exhibits higher polarity (lower logP), favoring solubility but possibly reducing bioavailability.

Biological Activity Trends :

  • Imidazo[2,1-b]thiazoles with nitro groups (e.g., 3-nitrophenyl) are often associated with antimicrobial and antitumor activities due to nitroreductase activation .
  • Acetylphenyl-containing analogs (e.g., the target compound) may exhibit enhanced metabolic stability compared to methoxy or pyridine derivatives, as acetyl groups resist oxidative degradation .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogs, such as condensation of thiadiazol-2-ylamines with phenacyl bromides (as in ) or multicomponent reactions (e.g., ).

Biological Activity

N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a complex structure that includes an imidazole ring fused with a thiazole ring. The presence of various functional groups such as acetyl and nitrophenyl enhances its biological activity.

Property Description
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 370.43 g/mol
CAS Number 852135-99-0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Notably:

  • Anticancer Activity : It has been shown to inhibit the proliferation of cancer cells by interfering with DNA and protein functions involved in cell division. The nitrophenyl group may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Inhibition of Focal Adhesion Kinase (FAK) : FAK is a critical regulator in cancer metastasis. Studies indicate that compounds similar to N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole derivatives exhibit potent inhibition of FAK phosphorylation, enhancing their antiproliferative effects against various cancer cell lines .

Antitumor Effects

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro assays demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines. The mechanism involves the modulation of FAK and other signaling pathways crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications influence biological activity:

  • The presence of electron-donating groups like methyl on the phenyl ring significantly enhances cytotoxicity. Compounds with specific substituents have shown improved activity profiles compared to their unsubstituted counterparts .

Case Study 1: Anticancer Activity in Mesothelioma

A study evaluated the effects of imidazo[2,1-b][1,3]thiazole derivatives on mesothelioma cells. The results indicated that certain derivatives not only inhibited cell proliferation but also enhanced the efficacy of gemcitabine, a commonly used chemotherapeutic agent. This potentiation was linked to increased expression of the gemcitabine transporter hENT-1, suggesting a synergistic effect that warrants further investigation into combination therapies .

Case Study 2: Inhibition of FAK Phosphorylation

Another investigation focused on the inhibition of FAK phosphorylation by imidazo[2,1-b][1,3]thiazole compounds. The study found that these compounds could effectively reduce phospho-FAK levels in treated cells, correlating with decreased migratory capabilities and invasiveness in cancer models .

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazo-thiazole core via cyclization of thioamide or thiourea precursors. Functionalization steps introduce substituents like the 3-nitrophenyl and 4-acetylphenyl groups. Key considerations include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .
  • Temperature control : Exothermic reactions (e.g., nitration) require gradual heating to avoid side products . Yield optimization (60–85%) relies on purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents, with distinct shifts for the acetylphenyl (δ ~2.5 ppm for CH3_3) and nitrophenyl (δ ~8.5 ppm for aromatic protons) groups .
  • X-ray crystallography : Resolves spatial arrangement of the imidazo-thiazole core and validates bond angles critical for bioactivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 457.10 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on cancer-related enzymes (e.g., EGFR kinase)?

  • Enzyme assays : Use recombinant EGFR kinase in vitro, measuring ATP consumption via luminescence. IC50_{50} values can be determined using dose-response curves (0.1–100 µM) .
  • Molecular docking : Compare binding poses with co-crystallized inhibitors (PDB: 3LZB) to identify key interactions (e.g., hydrogen bonds with Thr790 or hydrophobic contacts with Leu788) .
  • Cell-based validation : Test cytotoxicity in NSCLC cell lines (e.g., H1975) with EGFR mutations, using MTT assays and apoptosis markers (caspase-3/7) .

Q. What strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency)?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial MIC testing vs. NCI-60 panel for cancer screening) .
  • Structural analogs : Compare substituent effects; e.g., replacing 4-acetylphenyl with methoxy groups reduces anticancer activity but enhances antifungal properties .
  • Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. How can QSAR models guide the optimization of this compound’s bioavailability and target selectivity?

  • Descriptor selection : Include logP (optimal range: 2.5–3.5), topological polar surface area (<90 Ų for blood-brain barrier penetration), and electronic parameters (Hammett σ for nitro group reactivity) .
  • Validation : Use leave-one-out cross-validation (R2^2 > 0.8) and external test sets from PubChem BioAssay data .
  • Synthetic prioritization : Derivatives with electron-withdrawing groups (e.g., -CF3_3) show improved kinase selectivity in silico .

Methodological Challenges

Q. What experimental approaches are critical for analyzing the compound’s pharmacokinetic properties in preclinical models?

  • ADMET profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4); expect low solubility (<10 µg/mL) due to high lipophilicity .
  • Plasma protein binding : Equilibrium dialysis (human serum albumin, >90% binding common) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • In vivo PK : Administer 10 mg/kg IV/orally in rodents; monitor plasma levels via LC-MS/MS over 24h .

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

  • Genetic knockdown : CRISPR/Cas9 knockout of EGFR in cell lines; loss of compound efficacy confirms on-target action .
  • Proteome profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify non-kinase targets (e.g., tubulin) .
  • Kinase selectivity panels : Test against 468 kinases (e.g., DiscoverX KINOMEscan) to calculate Gini scores (<0.2 indicates high selectivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

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